![molecular formula C23H26N2OS B5758267 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide](/img/structure/B5758267.png)
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide
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Overview
Description
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide, also known as ATC, is a chemical compound that has been of interest to researchers due to its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in cells. For example, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been found to have various biochemical and physiological effects in cells. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been found to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. Additionally, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been shown to reduce inflammation in cells and may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide in lab experiments is that it has been shown to have activity against various diseases, making it a potentially useful compound for drug development. Additionally, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic properties.
Future Directions
There are several future directions for research on 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide. One area of interest is in optimizing its therapeutic properties for specific diseases, such as cancer or Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with various enzymes and signaling pathways in cells. Finally, research is needed to determine the safety and efficacy of 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide in animal models and human clinical trials.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide involves the reaction of 3-(4-methylphenyl)-1-adamantanecarboxylic acid with thiosemicarbazide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with 2-bromo-3-thiophenecarboxaldehyde to yield 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide.
Scientific Research Applications
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been studied for its potential therapeutic properties in various diseases, including cancer, tuberculosis, and Alzheimer's disease. Research has shown that 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Additionally, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease.
properties
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-16-4-6-19(7-5-16)22-10-17-9-18(11-22)13-23(12-17,15-22)21(26)25-24-14-20-3-2-8-27-20/h2-8,14,17-18H,9-13,15H2,1H3,(H,25,26)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIONWMUAWUMNI-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN=CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N/N=C/C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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